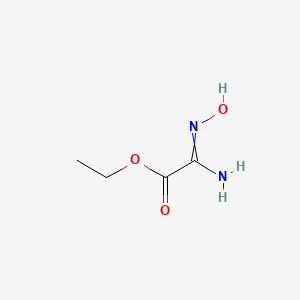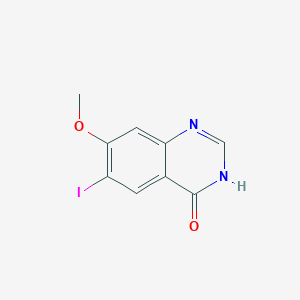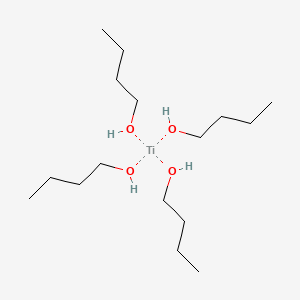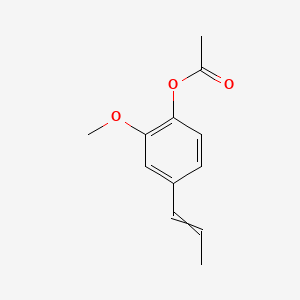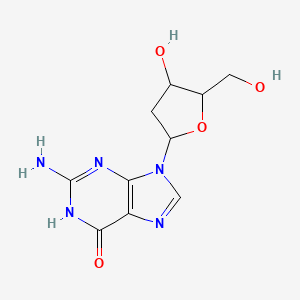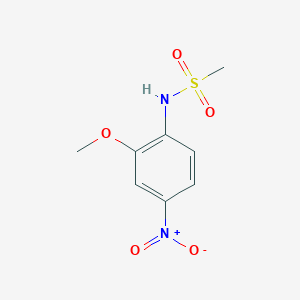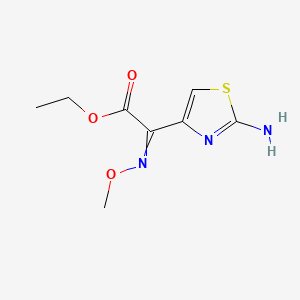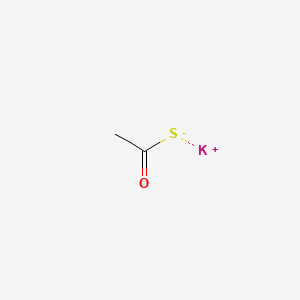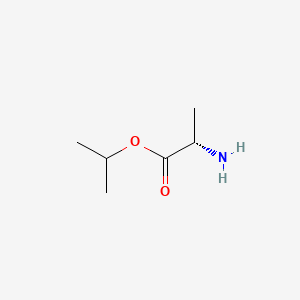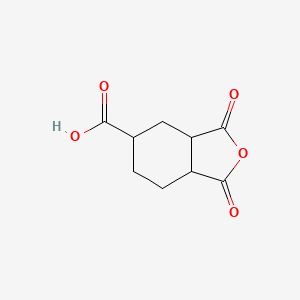
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid
Descripción general
Descripción
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid, also known as cis, cis -1,2,4-Cyclohexanetricarboxylic Acid 1,2-Anhydride , is a chemical compound with the molecular formula C9H10O5 . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point ranging from 152.0 to 156.0 °C . The compound is sensitive to moisture .Safety And Hazards
This compound is classified as dangerous. It may cause skin irritation, serious eye damage, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Propiedades
Número CAS |
53611-01-1 |
|---|---|
Nombre del producto |
1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid |
Fórmula molecular |
C9H10O5 |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11) |
Clave InChI |
FWHUTKPMCKSUCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1C(=O)O)C(=O)OC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

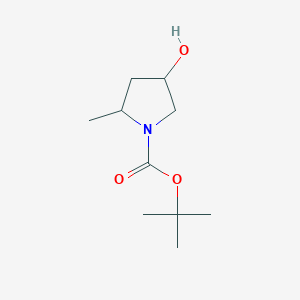

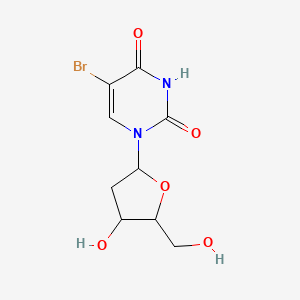
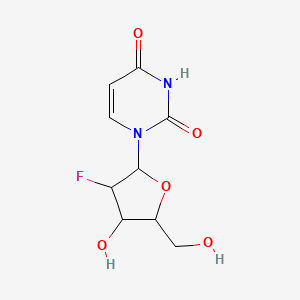
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
